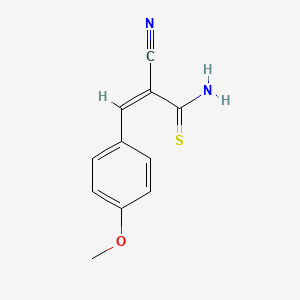

(2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enethioamide

Description

Properties

IUPAC Name |

(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enethioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c1-14-10-4-2-8(3-5-10)6-9(7-12)11(13)15/h2-6H,1H3,(H2,13,15)/b9-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDYZWFBGUGNTC-TWGQIWQCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C#N)C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(/C#N)\C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enethioamide typically involves the reaction of 4-methoxybenzaldehyde with a suitable cyano and thioamide precursor under specific conditions. One common method is the Knoevenagel condensation followed by thioamide formation.

-

Knoevenagel Condensation

Reactants: 4-methoxybenzaldehyde, malononitrile

Catalyst: Piperidine or other suitable base

Solvent: Ethanol or methanol

Conditions: Reflux for several hours

-

Thioamide Formation

Reactants: Intermediate product from Knoevenagel condensation, Lawesson’s reagent or phosphorus pentasulfide

Solvent: Toluene or dichloromethane

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enethioamide can undergo various chemical reactions, including:

Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the cyano group to an amine using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions at the cyano or methoxy groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvents like acetonitrile or dichloromethane; room temperature to reflux.

Reduction: Lithium aluminum hydride, sodium borohydride; solvents like tetrahydrofuran or ethanol; room temperature to reflux.

Substitution: Amines, thiols; solvents like ethanol or acetonitrile; room temperature to reflux.

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Substituted thioamides

Scientific Research Applications

Chemistry

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in developing new materials and chemicals.

Biology

Research indicates that (2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enethioamide may have applications in studying enzyme inhibition and protein interactions. The presence of the cyano and thioamide groups suggests potential interactions with biological targets, influencing their activity .

Medicine

This compound is being investigated for its pharmacological properties, particularly:

- Anti-inflammatory Activity : Preliminary studies suggest it may inhibit inflammatory pathways.

- Anticancer Properties : It has shown potential in inhibiting cancer cell proliferation in laboratory settings .

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of thioamide derivatives, this compound was shown to inhibit the growth of several cancer cell lines. The compound's structural features contributed to its ability to interfere with cellular signaling pathways involved in cancer progression .

Case Study 2: Enzyme Inhibition

Another study focused on the compound's role as an enzyme inhibitor. It was found to significantly inhibit specific enzymes associated with inflammatory responses, suggesting its potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of (2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enethioamide would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano and thioamide groups can form hydrogen bonds and other interactions with biological targets, influencing their function.

Comparison with Similar Compounds

Substituent Effects: Methoxy vs. Hydroxy Groups

Compound 3b2: 2-cyano-3-(4-hydroxyphenyl)prop-2-enethioamide () replaces the methoxy group with a hydroxyl substituent. The hydroxyl group enhances hydrogen-bonding capacity, as evidenced by its ¹H NMR spectrum, which shows a broad singlet at δ = 9.48 ppm indicative of an -OH proton. However, this substitution reduces synthetic yield (10%) compared to methoxy-containing analogs, likely due to increased polarity complicating crystallization .

Target Compound : The 4-methoxyphenyl group provides electron-donating effects, stabilizing the conjugated system while avoiding strong intermolecular hydrogen bonds. This may improve solubility in organic solvents compared to 3b2.

Stereochemical Variations: Z vs. E Isomers

Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate () shares the 4-methoxyphenyl substituent but adopts an E-configuration and replaces the thioamide with an ester group. The E-configuration introduces steric hindrance between the ester and phenyl groups, altering molecular planarity.

Functional Group Comparisons: Thioamide vs. Diazaphosphinane

Compound 4 (): 5-[(4-oxo-4H-chromen-3-yl)methylidene]-2-sulfido-6-thioxo-2-(4-methoxyphenyl)-1,3,2-diazaphosphinan-4-one incorporates a diazaphosphinane ring and a 4-methoxyphenyl group. The thioamide in the target compound is replaced with a sulfur-rich heterocycle, which may enhance metal-binding properties but reduce π-conjugation efficiency compared to the planar thioamide .

Research Findings and Implications

- Electronic Properties : The Z-configuration and thioamide group in the target compound likely enhance π-conjugation and intramolecular charge transfer compared to ester analogs ().

- Hydrogen Bonding : The hydroxyl group in 3b2 enables stronger hydrogen bonds, but the methoxy group in the target compound balances solubility and synthetic feasibility .

- Structural Flexibility : Diazaphosphinane derivatives () exhibit rigid heterocyclic frameworks, whereas the target compound’s thioamide allows for greater conformational adaptability in supramolecular assembly.

Biological Activity

(2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enethioamide, also known by its CAS number 39145-31-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H10N2OS, with a molecular weight of 218.275 g/mol. The compound features a thiourea moiety, which is often associated with various biological activities.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. A study demonstrated that thioamides can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. Specifically, compounds with similar structures have shown effectiveness against various cancer cell lines, including breast and prostate cancer cells .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Studies suggest that thioamide derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives have been shown to disrupt bacterial cell wall synthesis and function, leading to cell lysis .

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound can act as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes in target organisms, which is crucial for developing therapeutic agents targeting specific diseases .

Study 1: Anticancer Efficacy

In a controlled laboratory setting, this compound was tested against MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies suggested that the compound induces apoptosis via mitochondrial pathways .

Study 2: Antimicrobial Action

Another study focused on the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, indicating moderate antibacterial activity. Further analysis suggested that the compound disrupts membrane integrity, leading to increased permeability and eventual cell death .

Comparison Table of Biological Activities

| Activity | Type | Effectiveness | Mechanism |

|---|---|---|---|

| Anticancer | Breast Cancer | Significant | Induction of apoptosis |

| Antimicrobial | Bacterial Inhibition | Moderate | Disruption of cell membrane integrity |

| Enzyme Inhibition | Metabolic Pathways | Variable | Inhibition of specific enzyme functions |

Q & A

Q. What synthetic methodologies are optimal for preparing (2Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enethioamide?

The compound is synthesized via Knoevenagel condensation, typically involving cyanoacetamide derivatives and 4-methoxybenzaldehyde. Key steps include:

- Reagents : Cyanoacetohydrazide, 4-methoxybenzaldehyde, and a thioamide precursor (e.g., thioacetic acid).

- Conditions : Ethanol/methanol solvent, reflux at 70–80°C for 6–12 hours, and acid/base catalysis (e.g., piperidine or acetic acid) to control stereochemistry .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Monitoring via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) ensures reaction progression .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : 1H NMR (DMSO-d6, 400 MHz) shows diagnostic peaks: δ 8.2 (s, 1H, NH), δ 7.8–6.8 (aromatic protons), δ 3.8 (s, 3H, OCH3). 13C NMR confirms the cyano (δ 115–120 ppm) and thioamide carbonyl (δ 195–200 ppm) .

- X-ray Crystallography : SHELX software refines unit cell parameters (e.g., space group P21/c) and validates the Z-configuration .

- Mass Spectrometry : ESI-MS ([M+H]+) matches the molecular weight (theoretical: 285.32 g/mol) .

Q. How is the compound’s biological activity evaluated in antimicrobial assays?

Standard protocols include:

- Antifungal Testing : Agar diffusion against Candida albicans and Aspergillus niger, with fluconazole as a control. Zones of inhibition (mm) and MIC values (µg/mL) are triplicated for statistical rigor .

- Enzyme Inhibition : Kinase or protease assays (IC50 determination via spectrophotometry) to study mechanism .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound?

Hydrogen bonding (N–H⋯S, C–H⋯O) and π-π stacking (between methoxyphenyl rings) stabilize the lattice. Graph set analysis (Etter’s formalism) identifies motifs like R₂²(8) chains, validated via WinGX and ORTEP . Example Hydrogen Bonding Table :

| Donor | Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|

| N–H | S | 2.89 | 155 |

| C–H | O | 3.12 | 145 |

Q. How can contradictions in reported bioactivity data be resolved?

Discrepancies (e.g., variable MIC values) arise from:

- Assay Conditions : pH, inoculum size, or solvent (DMSO vs. water) .

- Stereochemical Purity : Z/E isomer ratios (HPLC analysis using chiral columns) .

- Structural Analogues : Compare with (2E)-isomers or methoxy-substituted derivatives to isolate electronic effects .

Q. What computational tools predict the compound’s reactivity in nucleophilic additions?

- DFT Calculations : Gaussian 09 optimizes geometries (B3LYP/6-31G*) to model electrophilic sites (e.g., β-carbon of the cyano group) .

- Molecular Docking : AutoDock Vina simulates binding to biological targets (e.g., fungal CYP51), correlating docking scores with experimental IC50 values .

Q. What challenges arise in X-ray structure determination of thioamide derivatives?

- Disorder : Flexible thioamide groups require restrained refinement (SHELXL ISOR and DELU commands) .

- Twinned Crystals : CELL_NOW (in WinGX) identifies twin laws (e.g., 180° rotation) for data integration .

Q. How does the thioamide group enhance stability compared to amide analogues?

- Thermogravimetric Analysis (TGA) : Degradation onset at 220°C (vs. 180°C for amides) due to stronger C=S dipole interactions .

- Hydrolytic Resistance : Thioamides resist acidic/basic hydrolysis (half-life >24 hrs at pH 7.4) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.